

Introduction: The Role of Stable Isotope Labeled Compounds in Advanced Analytical Chemistry

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Compound of Interest

Compound Name: *Benzylamine-d5*

CAS No.: 1219802-81-9

Cat. No.: B594358

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In the realms of pharmaceutical development, metabolomics, and clinical diagnostics, the precise and accurate quantification of target analytes in complex biological matrices is paramount. Stable isotope labeled (SIL) internal standards are the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These standards, which have one or more atoms replaced with their heavier stable isotopes (e.g., ^2H or D, ^{13}C , ^{15}N), are chemically identical to the analyte of interest but are distinguishable by their mass.[2] This mass difference allows them to be used as internal standards to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3]

Benzylamine-d5 is a prime example of such a SIL compound, where five hydrogen atoms on the phenyl ring of benzylamine have been replaced with deuterium.[2] This guide provides a comprehensive overview of the molecular weight and isotopic mass of **Benzylamine-d5**, its physicochemical properties, and its application as an internal standard in quantitative analysis.

Differentiating Molecular Weight and Isotopic Mass

Before delving into the specifics of **Benzylamine-d5**, it is crucial to understand the distinction between two fundamental concepts in mass spectrometry: molecular weight (or average molecular weight) and isotopic mass (or monoisotopic mass).

- **Molecular Weight (Average Molecular Weight):** This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the natural abundance of each isotope. Molecular weight is typically expressed in grams per mole (g/mol).
- **Isotopic Mass (Monoisotopic Mass):** This is the mass of a molecule calculated using the exact mass of the most abundant stable isotope of each element (e.g., ^1H , ^{12}C , ^{14}N , ^{16}O). Monoisotopic mass is a critical value in high-resolution mass spectrometry, where instruments can resolve ions with very small mass differences. It is expressed in Daltons (Da).

Physicochemical Properties of Benzylamine-d5

Benzylamine-d5 is a deuterated analog of benzylamine, a colorless liquid with an ammonia-like odor.[4] The incorporation of five deuterium atoms significantly increases its mass without altering its chemical reactivity.[2] This makes it an ideal internal standard for the quantification of benzylamine and related compounds.

Molecular Structure of Benzylamine-d5

The molecular structure of **Benzylamine-d5** consists of a deuterated benzyl group attached to an amine functional group.

Caption: Molecular structure of **Benzylamine-d5**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Benzylamine-d5** and its non-labeled analog, Benzylamine.

Property	Benzylamine-d5	Benzylamine (non-labeled)
Molecular Formula	C ₇ H ₄ D ₅ N[5]	C ₇ H ₉ N[4]
Molecular Weight (g/mol)	112.19[2]	107.15[4]
Monoisotopic Mass (Da)	112.1049[5]	107.0735[4]
CAS Number	1219802-81-9[2][5]	100-46-9[6]
Isotopic Enrichment	≥98 atom % D[2]	N/A

The +5 Da mass shift between **Benzylamine-d5** and Benzylamine allows for their clear differentiation in a mass spectrometer, which is fundamental to its application as an internal standard in isotope-dilution assays.[2]

Application of Benzylamine-d5 as an Internal Standard in LC-MS/MS

The primary application of **Benzylamine-d5** is as an internal standard for the quantitative analysis of benzylamine or other amine-containing compounds in various matrices.[2] Its use in an LC-MS/MS workflow helps to mitigate the effects of sample loss during preparation and matrix effects during ionization, leading to more reliable and reproducible results.

Experimental Protocol: Quantification of Benzylamine in a Biological Matrix using Benzylamine-d5

This protocol outlines a general procedure for the quantification of benzylamine in a biological sample (e.g., plasma) using **Benzylamine-d5** as an internal standard.

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of Benzylamine and **Benzylamine-d5** in a suitable organic solvent (e.g., methanol).
 - Prepare a series of calibration standards by spiking known concentrations of Benzylamine into the blank biological matrix.

- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of the calibration standard, QC, or unknown sample, add a fixed amount of the **Benzylamine-d5** internal standard working solution.
 - Add 400 μ L of cold acetonitrile to precipitate proteins.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted samples onto a suitable LC column (e.g., a C18 reversed-phase column).
 - Separate the analyte and internal standard using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
 - Detect the ions using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for Benzylamine: Select the precursor ion (e.g., $[M+H]^+$) and a specific product ion.
 - MRM Transition for **Benzylamine-d5**: Select the precursor ion (e.g., $[M+H]^+$, which will be +5 Da higher than that of Benzylamine) and its corresponding product ion.

- Data Analysis:
 - Integrate the peak areas for both the analyte (Benzylamine) and the internal standard (**Benzylamine-d5**).
 - Calculate the peak area ratio (analyte/internal standard).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Benzylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram



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Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

Benzylamine-d5 serves as an indispensable tool for researchers and scientists in drug development and other analytical fields. Its well-characterized molecular weight and isotopic mass, coupled with its chemical similarity to its non-labeled counterpart, make it an exemplary internal standard for mass spectrometry-based quantification. The +5 Da mass shift provides a clear and distinct signal, enabling accurate and precise measurements in complex matrices. By understanding the fundamental principles of its application and following robust analytical protocols, researchers can significantly enhance the quality and reliability of their quantitative data.

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